2Rcg2W2dmk
Description
“2Rcg2W2dmk” is a zinc(II) coordination complex synthesized using 2-oxazolidone as the primary ligand. The compound exhibits a tetrahedral geometry, with the zinc ion coordinated to two nitrogen atoms from the 2-oxazolidone ligand and two auxiliary ligands (likely water or hydroxide ions) . This complex has garnered attention due to its high thermal stability (decomposition temperature >250°C) and solubility in polar solvents such as dimethyl sulfoxide (DMSO) and water . The synthesis involves refluxing zinc acetate with 2-oxazolidone in ethanol, followed by crystallization, as described in methodologies aligned with standardized inorganic synthesis protocols .
Properties
IUPAC Name |
tert-butyl 2-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N4O4/c1-19(2,3)27-17(25)15-23-11-9-21-7-8-22-10-12-24(14-13-23)16-18(26)28-20(4,5)6/h21-22H,7-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKZIJFLYFMEBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCNCCNCCN(CC1)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N4O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507475-91-4 | |
| Record name | 1,4,7,10-Tetraazacyclododecane-1,4-diacetic acid, bis(1,1-dimethylethyl) ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RCG2W2DMK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Comparison with Similar Compounds
Key Findings :
- The Zn(II) complex exhibits diamagnetic behavior due to its d¹⁰ configuration, whereas Co(II) and Cu(II) analogues are paramagnetic .
- The Cu(II) complex demonstrates higher stability (log K = 9.0) compared to Zn(II) and Co(II), attributed to the Jahn-Teller effect enhancing ligand-field stabilization .
- Electronic spectra of the Co(II) complex show d-d transitions at 510 nm and 605 nm, absent in the Zn(II) analogue due to its filled d-orbitals .
Functional Analogues: Zn(II) Complexes with Thiadiazole Derivatives
Functionally similar compounds include Zn(II) complexes with 1,3,4-thiadiazole derivatives, which share catalytic and biological applications. Comparative
| Property | “2Rcg2W2dmk” (2-oxazolidone) | Zn(II)-Thiadiazole Complex |
|---|---|---|
| Catalytic Efficiency | 85% yield in ester hydrolysis | 92% yield |
| Thermal Stability | >250°C | 220°C |
| Biological Activity | Moderate antimicrobial | High antifungal |
Key Findings :
- Thiadiazole-based Zn(II) complexes show superior biological activity due to sulfur’s electron-withdrawing effects enhancing ligand-metal charge transfer .
- “2Rcg2W2dmk” outperforms thiadiazole complexes in thermal stability, likely due to stronger Zn–N bonds in the 2-oxazolidone framework .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
